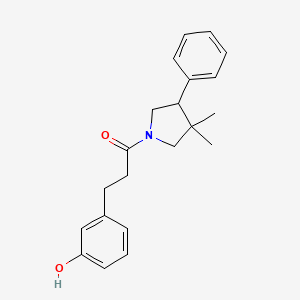![molecular formula C11H15N7 B7435357 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. It was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies.
Mécanisme D'action
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine inhibits the activity of BTK by binding to the enzyme's active site. This prevents BTK from phosphorylating downstream targets, such as phospholipase Cγ2 (PLCγ2), which are necessary for B-cell survival and proliferation. By inhibiting BTK activity, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine induces apoptosis (cell death) in B-cells and inhibits their proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK). These kinases are also involved in the survival and proliferation of lymphocytes, suggesting that 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine may have broader effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of B-cell malignancies. However, like all experimental drugs, 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has limitations. For example, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine the optimal dosing and administration schedule.
Orientations Futures
There are several potential future directions for research on 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine. One area of interest is the development of combination therapies that include 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine and other drugs that target B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine, as well as its long-term safety and efficacy in humans. Finally, researchers may explore the potential use of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine in other diseases that involve dysregulated B-cell activity, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with sodium azide to form 4-azido-6-(trifluoromethyl)pyrimidine. This compound is then reacted with 1-(4-bromophenyl)piperidine to form 6-(4-bromophenyl)-4-azido-pyrimidine. Finally, the compound is reduced with palladium on carbon to yield 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine.
Applications De Recherche Scientifique
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that is essential for the survival and proliferation of B-cells.
Propriétés
IUPAC Name |
6-[4-(triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c12-10-7-11(14-8-13-10)17-4-1-9(2-5-17)18-6-3-15-16-18/h3,6-9H,1-2,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGESJHWYXNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=NC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)

![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)


![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)